![molecular formula C22H26N2O2 B220337 1,4-Bis[(2-methylphenyl)acetyl]piperazine](/img/structure/B220337.png)
1,4-Bis[(2-methylphenyl)acetyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis[(2-methylphenyl)acetyl]piperazine, also known as BAMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BAMPP is a piperazine derivative that has been synthesized using different methods.
作用機序
The mechanism of action of 1,4-Bis[(2-methylphenyl)acetyl]piperazine is not fully understood, but it is believed to act as a dopamine receptor agonist. 1,4-Bis[(2-methylphenyl)acetyl]piperazine has been shown to increase dopamine levels in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
1,4-Bis[(2-methylphenyl)acetyl]piperazine has been shown to have various biochemical and physiological effects. In animal studies, 1,4-Bis[(2-methylphenyl)acetyl]piperazine has been shown to increase locomotor activity, induce hyperthermia, and increase heart rate and blood pressure. 1,4-Bis[(2-methylphenyl)acetyl]piperazine has also been shown to have anxiolytic and antidepressant effects.
実験室実験の利点と制限
1,4-Bis[(2-methylphenyl)acetyl]piperazine has several advantages for lab experiments, including its high stability and solubility in organic solvents. However, 1,4-Bis[(2-methylphenyl)acetyl]piperazine also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of 1,4-Bis[(2-methylphenyl)acetyl]piperazine. These include further studies to understand its mechanism of action, its potential applications in medicinal chemistry, and its use as a chiral auxiliary in asymmetric synthesis. Additionally, the development of 1,4-Bis[(2-methylphenyl)acetyl]piperazine-based MOFs and its potential use in analytical chemistry are also areas of interest.
Conclusion:
In conclusion, 1,4-Bis[(2-methylphenyl)acetyl]piperazine is a promising compound that has potential applications in various fields. Its synthesis methods have been optimized to produce high yields, and its scientific research applications have been studied extensively. Further studies are needed to fully understand its mechanism of action, potential therapeutic effects, and limitations for lab experiments. The future directions for the study of 1,4-Bis[(2-methylphenyl)acetyl]piperazine are promising, and its potential applications in medicinal chemistry, material science, and analytical chemistry make it an exciting area of research.
合成法
1,4-Bis[(2-methylphenyl)acetyl]piperazine can be synthesized using different methods, including the reaction of piperazine with 2-methylbenzoyl chloride and acetic anhydride. Another method involves the reaction of piperazine with 2-methylbenzoyl chloride followed by the reaction with acetic anhydride. These methods have been optimized to produce high yields of 1,4-Bis[(2-methylphenyl)acetyl]piperazine.
科学的研究の応用
1,4-Bis[(2-methylphenyl)acetyl]piperazine has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 1,4-Bis[(2-methylphenyl)acetyl]piperazine has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. 1,4-Bis[(2-methylphenyl)acetyl]piperazine has also been studied as a potential ligand for the development of metal-organic frameworks (MOFs) and as a chiral auxiliary in asymmetric synthesis.
特性
製品名 |
1,4-Bis[(2-methylphenyl)acetyl]piperazine |
|---|---|
分子式 |
C22H26N2O2 |
分子量 |
350.5 g/mol |
IUPAC名 |
2-(2-methylphenyl)-1-[4-[2-(2-methylphenyl)acetyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C22H26N2O2/c1-17-7-3-5-9-19(17)15-21(25)23-11-13-24(14-12-23)22(26)16-20-10-6-4-8-18(20)2/h3-10H,11-16H2,1-2H3 |
InChIキー |
CZLXOVHCLPFVOF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3C |
正規SMILES |
CC1=CC=CC=C1CC(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




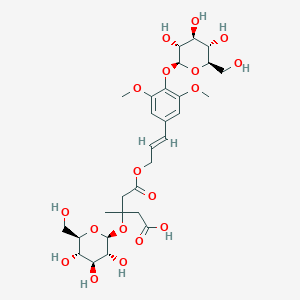
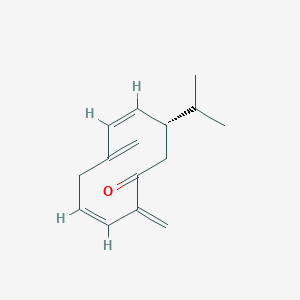
![[[(2R,3S,4R,5R)-5-[6-amino-8-(4-bromo-2,3-dioxobutyl)sulfanylpurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B220323.png)
![[(4S,6S)-4,6-dimethyl-3,7-dioxononan-5-yl] 6-(6-ethyl-3,5-dimethyl-4-oxopyran-2-yl)-3-hydroxy-2,2,4-trimethyl-5-oxohexanoate](/img/structure/B220325.png)
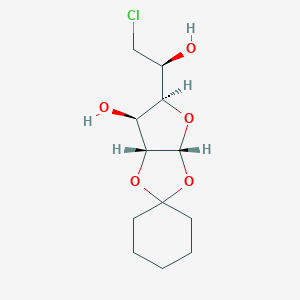
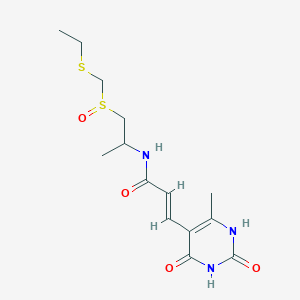
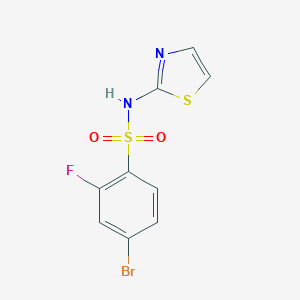
![(2S,3S,4S,5S,6R)-5-(9H-carbazol-4-yloxy)-6-ethoxy-3,4,5-trihydroxy-6-[(propan-2-ylamino)methyl]oxane-2-carboxylic acid](/img/structure/B220347.png)

![Ethyl 1-[(4-chlorophenyl)acetyl]piperidine-4-carboxylate](/img/structure/B220353.png)
![N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B220355.png)
![(1S,3R,6S,7S,8R,11S,12S,16R)-7,12,16-Trimethyl-15-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B220376.png)
![21,24,28-Triacetyloxy-7-methoxy-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,17,20,22,24,27-heptaen-9,13-diyne-6-carboxylic acid](/img/structure/B220431.png)